molecular formula C9H9BrO2 B1290525 (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol CAS No. 197577-35-8

(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Cat. No.: B1290525
CAS No.: 197577-35-8
M. Wt: 229.07 g/mol
InChI Key: COPLPYBSTHRUPU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These interactions are crucial for the compound’s biological activity and potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Benzofuran derivatives have been found to inhibit cell growth in different types of cancer cells, indicating their potential as anticancer agents . The compound’s impact on cellular processes underscores its importance in biomedical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Benzofuran derivatives have been shown to interact with neurotransmitters and other biomolecules, influencing their activity and function . These interactions are key to understanding the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function are critical factors in its study. Benzofuran derivatives have been observed to maintain their biological activity over extended periods, making them suitable for long-term studies . Understanding these temporal effects is essential for their application in research and therapy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that benzofuran derivatives exhibit threshold effects, with higher doses potentially leading to toxic or adverse effects . Determining the optimal dosage is crucial for maximizing the compound’s therapeutic benefits while minimizing its risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. Benzofuran derivatives have been shown to influence the metabolism of other compounds, highlighting their role in biochemical processes . Understanding these pathways is vital for elucidating the compound’s metabolic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions are essential for understanding how the compound reaches its target sites and exerts its effects.

Subcellular Localization

The subcellular localization of this compound influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization is crucial for elucidating its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent . The reaction conditions often include a solvent such as dichloromethane and a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is used to study the effects of brominated benzofurans on biological systems. It has shown potential in modulating enzyme activities and interacting with biological macromolecules .

Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and functional group compatibility make it a versatile building block .

Comparison with Similar Compounds

Uniqueness: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is unique due to the presence of both the bromine atom and the methanol group. This combination enhances its reactivity and allows for diverse chemical modifications. Its structure also enables specific interactions with biological targets, making it valuable in medicinal chemistry .

Properties

IUPAC Name

(5-bromo-2,3-dihydro-1-benzofuran-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-3,8,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPLPYBSTHRUPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=C(C=C2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197577-35-8
Record name (5-bromo-2,3-dihydro-1-benzofuran-2-yl)methanol
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